molecular formula C69H56N2O2 B3102274 N,N'-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene CAS No. 1416368-06-3

N,N'-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene

Cat. No.: B3102274
CAS No.: 1416368-06-3
M. Wt: 945.2 g/mol
InChI Key: TUAZIUOIITZCAX-UHFFFAOYSA-N
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Description

N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene is a highly sterically hindered N-heterocyclic carbene (NHC) ligand. This compound has gained significant attention due to its unique structural features and its ability to stabilize transition metal complexes, making it a valuable tool in various catalytic processes .

Mechanism of Action

Target of Action

The primary target of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene, also known as IPr*, is transition-metal catalysis . This compound acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex. The role of this ligand is to stabilize the metal and enhance its reactivity, making it more effective in catalyzing various chemical reactions .

Mode of Action

IPr* interacts with its targets by binding to the metal atoms in the catalysts. It is a highly hindered and sterically-flexible ligand, meaning it has a large, bulky structure that can adapt its shape to fit around the metal atom . This flexibility allows it to form stable complexes with a variety of metals, enhancing their catalytic activity .

Biochemical Pathways

The exact biochemical pathways affected by IPr* depend on the specific reaction being catalyzed. One example is the cu-catalyzed hydroboration of alkynes . In this reaction, IPr* acts as a ligand for the copper catalyst, enhancing its ability to add boron atoms to alkyne molecules. This reaction is a key step in the synthesis of various organic compounds .

Pharmacokinetics

Like other ligands, its bioavailability would depend on factors such as its solubility, stability, and the nature of the metal complex it forms .

Result of Action

The result of IPr*'s action is the enhancement of the catalytic activity of the metal it binds to. By forming a stable complex with the metal, it increases the metal’s reactivity and allows it to catalyze reactions more efficiently . This can lead to higher yields and greater selectivity in the production of various organic compounds .

Biochemical Analysis

Biochemical Properties

N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene plays a crucial role in biochemical reactions, particularly in the field of homogeneous catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through its strong σ-donating ability and steric bulk. The interactions often involve the stabilization of transition metal complexes, which are essential for catalytic processes . The compound’s electron-rich nature allows it to form stable complexes with metals, thereby enhancing the efficiency of catalytic reactions.

Cellular Effects

The effects of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with various cellular proteins, leading to changes in their activity and function . These interactions can result in altered cellular responses, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and proteins, through its carbene center, which acts as a strong σ-donor . This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene vary with different dosages in animal models. At low doses, the compound can enhance catalytic activity and improve biochemical reactions . At high doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Its role in stabilizing transition metal complexes also contributes to its involvement in metabolic pathways, as these complexes are often key components of metabolic reactions.

Transport and Distribution

The transport and distribution of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions, as well as its potential toxicity.

Subcellular Localization

N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene exhibits specific subcellular localization patterns It is often directed to particular compartments or organelles through targeting signals or post-translational modifications This localization can affect the compound’s activity and function, as it may interact with specific biomolecules within these compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene typically involves the reaction of 2,6-bis(diphenylmethyl)-4-methoxyaniline with glyoxal to form the corresponding diimine. This diimine is then cyclized with formaldehyde and ammonium acetate to yield the imidazolium salt, which is subsequently deprotonated to form the desired NHC ligand .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and metal precursors like palladium or copper salts. Typical reaction conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include imidazolium salts, imidazolidine derivatives, and various metal-NHC complexes, which are valuable in catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene is unique due to its combination of steric bulk and electron-donating methoxy groups. This makes it particularly effective in stabilizing highly reactive metal centers and enhancing the performance of catalytic systems .

Properties

IUPAC Name

1,3-bis(2,6-dibenzhydryl-4-methoxyphenyl)-2H-imidazol-1-ium-2-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H56N2O2/c1-72-58-45-60(64(50-27-11-3-12-28-50)51-29-13-4-14-30-51)68(61(46-58)65(52-31-15-5-16-32-52)53-33-17-6-18-34-53)70-43-44-71(49-70)69-62(66(54-35-19-7-20-36-54)55-37-21-8-22-38-55)47-59(73-2)48-63(69)67(56-39-23-9-24-40-56)57-41-25-10-26-42-57/h3-48,64-67H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAZIUOIITZCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C[N+](=[C-]4)C5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)OC)C(C8=CC=CC=C8)C9=CC=CC=C9)C(C1=CC=CC=C1)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H56N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

945.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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